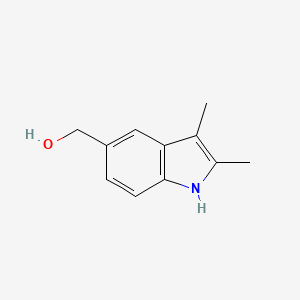

(2,3-dimethyl-1H-indol-5-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,3-Dimethyl-1H-indol-5-yl)methanol, or DMI for short, is an indole derivative that has been studied for its potential applications in various scientific research fields. DMI exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-bacterial effects. In recent years, its biochemical and physiological effects have been studied in detail, and its potential as a lab experiment reagent has been explored.

Aplicaciones Científicas De Investigación

1. Catalytic Conversions and Chemical Synthesis

(2,3-dimethyl-1H-indol-5-yl)methanol plays a significant role in various catalytic conversions and chemical synthesis processes. Research by Deutsch, Martin, and Lieske (2007) explored the acid-catalyzed condensation of glycerol with different aldehydes and acetals, leading to the formation of compounds like [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which have applications as novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

2. Medicinal Chemistry and Pharmacology

A study by Rubab et al. (2017) investigated the synthesis of 2-(1H-Indol-3-yl)acetohydrazides and their derivatives, demonstrating their potential as antibacterial and anti-enzymatic agents. These compounds were found to exhibit significant activities against bacterial strains and enzymes like α-Glucosidase and Butyrylcholinesterase, indicating their potential in medicinal chemistry (Rubab et al., 2017).

3. Fuel and Energy Research

Research into alternative fuels has identified this compound as a key compound. Studies by Song et al. (2002) and Peláez et al. (2017) on the catalytic conversion of methanol and dimethyl ether to hydrocarbons, as well as the synthesis of dimethyl ether from syngas, highlight the relevance of these compounds in the field of sustainable energy and fuel production (Song et al., 2002); (Peláez, Marín, & Ordóñez, 2017).

4. Organic Synthesis and Chemical Reactions

The compound is also pivotal in various organic synthesis processes and chemical reactions. Sar et al. (2021) and Acheson et al. (1972) provided insights into the functionalization of indoles and pyrroles and the reactions of indoles with acetylenedicarboxylate, respectively. These studies reveal the versatility of this compound in organic chemistry (Sar et al., 2021); (Acheson et al., 1972).

5. Environmental and Green Chemistry

This compound contributes to advancements in green chemistry. The study by Cassone et al. (2017) on the novel synthesis route of dimethyl ether from methanol underlines the potential of this compound in developing environmentally friendly chemical processes (Cassone et al., 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . The exact changes resulting from this interaction would depend on the specific target and the context within which the compound is acting.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathway and the context within which the compound is acting.

Result of Action

Given the range of biological activities associated with indole derivatives , the effects could be diverse, depending on the specific target and the context within which the compound is acting.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2,3-dimethyl-1H-indol-5-yl)methanol. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound . Additionally, the physiological environment within which the compound is acting can also influence its efficacy.

Propiedades

IUPAC Name |

(2,3-dimethyl-1H-indol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-8(2)12-11-4-3-9(6-13)5-10(7)11/h3-5,12-13H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGHELSLEZLWLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)

![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)